molecular formula C12H12N2O4 B121485 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid CAS No. 154420-28-7

2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid

Cat. No.: B121485
CAS No.: 154420-28-7
M. Wt: 248.23 g/mol
InChI Key: JCXLPVAAGYNKBT-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid is a synthetic compound that belongs to the class of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor agonists. This compound is known for its significant role in the field of neuropharmacology, particularly in the study of excitatory neurotransmission.

Preparation Methods

The synthesis of 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid involves several steps. One common synthetic route includes the reaction of appropriate isoxazole derivatives with amino acids under controlled conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of isoxazole derivatives and their reactivity.

    Biology: This compound is crucial in the study of neurotransmitter systems and synaptic transmission.

    Medicine: It is used in the development of drugs targeting excitatory neurotransmission disorders.

    Industry: It finds applications in the synthesis of various pharmaceuticals and as a research tool in neuropharmacology.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid involves its interaction with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. These receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. The compound binds to these receptors, leading to the opening of ion channels and subsequent excitatory neurotransmission .

Comparison with Similar Compounds

2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid can be compared with other similar compounds such as:

    Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid: Both compounds act on the same receptor but differ in their specific binding affinities and effects.

    Kainic acid: Another excitatory amino acid that acts on kainate receptors, which are distinct from alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.

The uniqueness of this compound lies in its specific interaction with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, making it a valuable tool in neuropharmacological research.

Properties

IUPAC Name

(2R)-2-amino-3-(3-oxo-5-phenyl-1,2-oxazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c13-9(12(16)17)6-8-10(18-14-11(8)15)7-4-2-1-3-5-7/h1-5,9H,6,13H2,(H,14,15)(H,16,17)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLPVAAGYNKBT-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NO2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NO2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934986
Record name 3-(3-Hydroxy-5-phenyl-1,2-oxazol-4-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154420-28-7
Record name 2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154420287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Hydroxy-5-phenyl-1,2-oxazol-4-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid
Reactant of Route 2
2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid
Reactant of Route 3
2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid
Reactant of Route 4
2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid
Reactant of Route 5
2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid
Reactant of Route 6
2-Amino-3-(3-hydroxy-5-phenylisoxazol-4-yl)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.